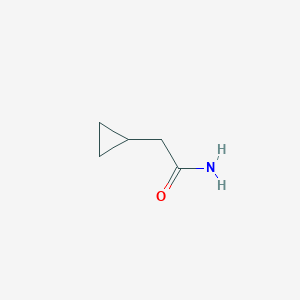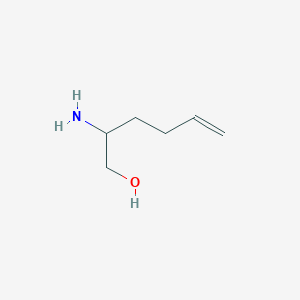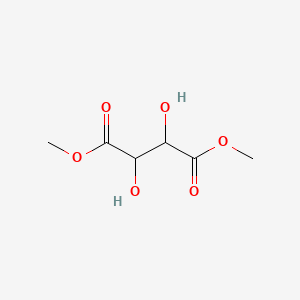![molecular formula C19H22O3 B3058524 2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione CAS No. 899-79-6](/img/structure/B3058524.png)
2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione
Overview
Description
2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione , also known by its systematic name, is a compound with the molecular formula C20H20O4 . Let’s break down its key features:
- Chemical Structure : The compound consists of a cyclopentane ring with two substituents: a 6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene group and a 2-methyl group.
- Functional Groups : It contains a ketone group (the carbonyl group) and an alkene group (the double bond in the naphthalenylidene moiety).
Molecular Structure Analysis
- Molecular Weight : The compound has a molecular weight of 324.38 g/mol .
- Stereochemistry : The cyclopentane ring introduces chirality, and the compound may exist as different stereoisomers.
Chemical Reactions Analysis
- Reactivity : Due to the presence of the ketone and alkene groups, it may participate in nucleophilic additions, enolate reactions, and Diels-Alder reactions.
- Functional Group Transformations : The ketone group can undergo reduction, oxidation, or acylation reactions.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of this compound is not readily available.
- Solubility : It may exhibit solubility in organic solvents due to its nonpolar nature.
- Color and Odor : No specific color or odor information is documented.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound 2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione is involved in complex chemical synthesis and rearrangement processes. Collins et al. (1994) discuss its synthesis, highlighting its formation from 2-dimethylaminomethyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. They also describe its susceptibility to reverse Michael cleavage under acidic or basic conditions, leading to various derivatives (Collins, Fallon, & Skene, 1994). Similarly, Zaretskaya, Sorkina, and Torgov (1965) detail the condensation reactions involving related compounds, emphasizing the specificity of these reactions in forming adducts with different keto groups (Zaretskaya, Sorkina, & Torgov, 1965).
Application in Chemosensors
In the context of developing chemosensors for metal ions, Gosavi-Mirkute et al. (2017) synthesized and characterized derivatives related to 2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione. Their work demonstrates the potential of these compounds in detecting metal ions, specifically highlighting the selectivity towards Cu2+ ions (Gosavi-Mirkute et al., 2017).
Photocycloaddition Studies
Al-Jalal (1990) explored the photochemical reactions involving compounds structurally similar to the one . This study demonstrates the potential use of these compounds in photocycloaddition reactions, a key process in photochemistry (Al-Jalal, 1990).
Safety And Hazards
- Safety Precautions : As with any chemical compound, handle it with care, wear appropriate protective gear, and work in a well-ventilated area.
- Toxicity : Toxicological data are lacking, so caution is advised.
- Environmental Impact : Assess its environmental persistence and potential effects.
Future Directions
Research avenues for this compound include:
- Biological Activity : Investigate its potential as a drug lead or bioactive molecule.
- Synthetic Methods : Develop efficient synthetic routes.
- Structural Elucidation : Further characterize its stereochemistry and crystal structure.
Please note that the information provided here is based on available data, and further studies are essential to deepen our understanding of this compound12345.
properties
IUPAC Name |
2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(17(20)8-9-18(19)21)11-10-13-4-3-5-14-12-15(22-2)6-7-16(13)14/h6-7,10,12H,3-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYRXYUDHILFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC1=O)CC=C2CCCC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345438 | |
| Record name | 2-[2-(6-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione | |
CAS RN |
899-79-6 | |
| Record name | Secodione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(6-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



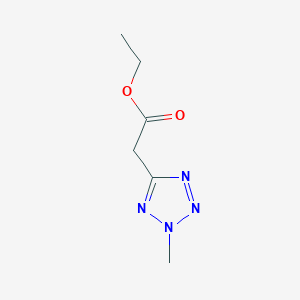
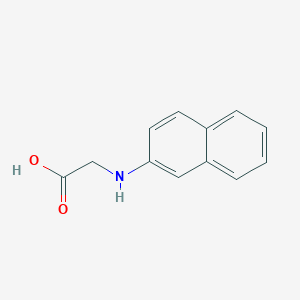
![N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide](/img/structure/B3058445.png)
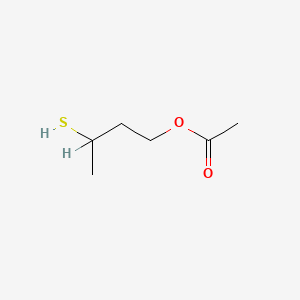
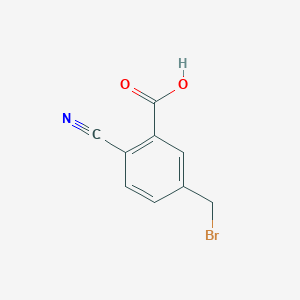
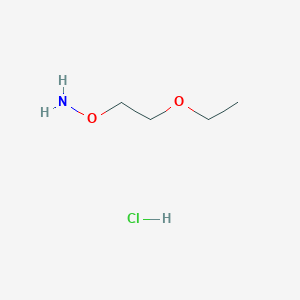
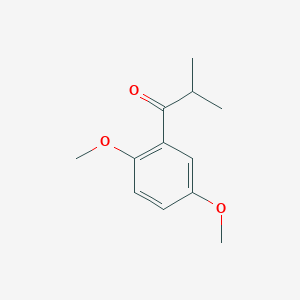
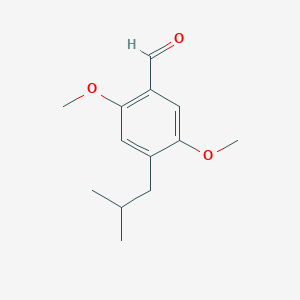
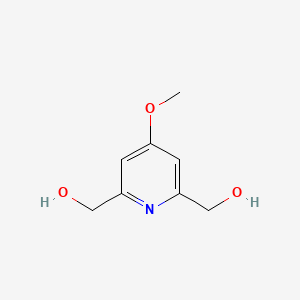
![Benzenesulfonyl chloride, 4-[(4-pyridinylcarbonyl)amino]-](/img/structure/B3058459.png)
![3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3058460.png)
